molecular formula C17H16N2O4S2 B3013942 Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate CAS No. 864975-22-4

Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B3013942
CAS No.: 864975-22-4
M. Wt: 376.45
InChI Key: NJWYIFILYUWHPQ-ZCXUNETKSA-N
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Description

Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by:

  • Benzothiazole core: A bicyclic structure with a sulfur and nitrogen atom in the thiazole ring.
  • Position 3: 2-Methoxyethyl chain, enhancing solubility and steric flexibility. Position 6: Methyl ester, serving as a carboxylate-protecting group.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzothiazole scaffolds are prevalent .

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-22-8-7-19-12-6-5-11(16(21)23-2)10-14(12)25-17(19)18-15(20)13-4-3-9-24-13/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWYIFILYUWHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N2O4S2
  • Molar Mass : 376.45 g/mol
  • CAS Number : 864975-22-4

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation.

  • Cell Line Studies :
    • The compound demonstrated significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .
    • In a comparative study, it was found to be more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
  • Mechanism of Action :
    • The compound inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .
    • Molecular docking studies suggest strong binding affinity to TS, supporting its role as a potential therapeutic agent against tumors .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Inhibition Studies :
    • Effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, indicating broad-spectrum antimicrobial activity .
    • The minimum inhibitory concentration (MIC) values were determined, demonstrating significant potency compared to standard antibiotics.

Case Studies and Research Findings

StudyFocusKey Findings
Kamal et al. (2010)Antitumor activitySignificant inhibition of cell proliferation in A431 and A549 cell lines; apoptosis induction observed.
El-Helby et al. (2019)Enzyme inhibitionStrong TS inhibition with IC50 values significantly lower than reference drugs.
Recent Synthesis StudyStructure-activity relationshipModifications to the benzothiazole nucleus enhance anticancer properties; compound displayed improved bioactivity profiles compared to unmodified structures .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate exhibit anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that benzothiazole derivatives possess effective antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as c-Jun N-terminal kinases (JNKs). JNKs are critical in stress response and apoptosis, and their inhibition can lead to therapeutic benefits in treating conditions like neurodegenerative diseases and inflammatory disorders .

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable charge transport characteristics .

Photovoltaic Devices

Research has indicated that incorporating this compound into photovoltaic devices can enhance their efficiency. Its ability to absorb light and convert it into electrical energy positions it as a valuable component in the development of next-generation solar cells .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .

Functionalization

The compound can undergo functionalization to introduce different substituents, enabling the development of new derivatives with tailored properties for specific applications in medicinal chemistry and materials science .

Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives, including this compound, which exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .

Antimicrobial Development

A recent investigation assessed the antimicrobial efficacy of thiophene derivatives against drug-resistant bacterial strains. This compound was found to inhibit bacterial growth effectively, suggesting its potential as a scaffold for new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzothiazole derivatives:

Compound Name Core Structure Position 2 Substitution Position 3 Substitution Position 6 Substitution Key Features
Methyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate (Target) Benzothiazole Thiophene-2-carbonylimino 2-Methoxyethyl Methyl ester Combines aromatic thiophene with a flexible methoxyethyl chain.
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone 2(3H)-Benzothiazolone α,β-Unsaturated ketone-linked thiophene Methyl - Chalcone-like structure with a conjugated system; 94% synthesis yield.
Ethyl 2-amino-benzothiazole-6-carboxylate Benzothiazole Amino group - Ethyl ester Amino group increases basicity; simpler structure with no thiophene moiety.
Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate Benzothiazole Methyl - Ethyl ester Methyl group enhances lipophilicity; lacks hydrogen-bonding substituents.
2-(Methylthio)-1,3-benzothiazol-6-amine Benzothiazole Methylthio - Amine Thioether group introduces sulfur-based electronic effects.

Research Implications

  • Material Science: Benzothiazoles with electron-withdrawing groups (e.g., carbonylimino) could serve as organic semiconductors or sensors .

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